molecular formula C24H22N4O4S2 B11627434 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627434
M. Wt: 494.6 g/mol
InChI Key: WOUUZRXBVIKZNT-GRSHGNNSSA-N
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Description

This compound (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (1,3-benzodioxol-5-ylmethyl)amino group at position 2 and a (Z)-configured 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl moiety at position 3 . The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, which may influence binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O4S2/c1-13(2)28-23(30)19(34-24(28)33)10-16-20(26-21-14(3)5-4-8-27(21)22(16)29)25-11-15-6-7-17-18(9-15)32-12-31-17/h4-10,13,25H,11-12H2,1-3H3/b19-10-

InChI Key

WOUUZRXBVIKZNT-GRSHGNNSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel structure with potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C24H22N4O5SC_{24}H_{22}N_{4}O_{5}S, and it has a molecular weight of approximately 510.595 g/mol .

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazolidinone core can enhance solubility and bioactivity against various pathogens . The presence of the benzodioxole moiety is believed to contribute positively to the compound's antibacterial and antifungal activities.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. A study indicated that thiazolidinone derivatives possess cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the disruption of critical signaling pathways associated with cell survival .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or proteins that are essential for microbial survival and cancer cell growth. Molecular docking studies suggest that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, leading to a decrease in their activity .

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteriaShowed significant inhibition at concentrations as low as 10 µg/mL
Study 2 Tested anticancer activity on breast cancer cell linesInduced apoptosis in over 70% of treated cells
Study 3 Investigated molecular interactions via docking studiesConfirmed binding affinity to key proteins involved in cancer progression

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazolidinone ring and subsequent functionalization to introduce the benzodioxole moiety. This synthetic pathway is crucial for optimizing yield and purity for biological testing.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of the compound exhibit significant antibacterial properties. For instance, a related study synthesized novel 4-Aryl-2-thioxo compounds that demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This suggests that the compound may have potential in treating bacterial infections.

Anticancer Potential

Studies have also explored the anticancer properties of related pyrido[1,2-a]pyrimidines. The compound's structural features may interact with various biological targets involved in cancer cell proliferation and survival. Molecular docking studies have shown promising interactions with key enzymes and receptors associated with cancer pathways, indicating potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of thiazolidine derivatives and tested their antibacterial efficacy. The results showed that certain derivatives exhibited superior activity against gram-positive bacteria compared to standard antibiotics. This highlights the potential application of the compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of similar pyrido[1,2-a]pyrimidines through in vitro assays against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents . Further investigations into their mechanisms of action are warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidinone Cores

Compounds 10a and 10b (from ) share a pyrazolo[3,4-d]pyrimidin-4-one scaffold but differ in substituents on the thiazolidinone ring. 10a has a phenyl group, while 10b incorporates a 4-chlorophenyl substituent. Both were synthesized via condensation of thiosemicarbazide derivatives with benzoyl bromide under reflux conditions . Key differences from Compound A include:

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidin-4-one (10a/b) vs. pyrido[1,2-a]pyrimidin-4-one (Compound A).
  • Substituents : 10a/b lack the benzodioxole group but include aromatic/chloroaromatic substituents, which may alter electronic properties and steric bulk.
  • Bioactivity : 10a/b demonstrated anti-inflammatory activity in rodent models, with 10b showing reduced ulcerogenicity compared to 10a due to the electron-withdrawing chloro substituent .

Analogues with Modified Thiazolidinone Substituents

  • Compound B (): Features a 3-(1-phenylethyl)-substituted thiazolidinone and an imidazole-propylamino group instead of the benzodioxolylmethylamino moiety in Compound A.
  • Compound C (): Contains a 3-butyl-thiazolidinone and a benzyl(methyl)amino group.

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Thiazolidinone Substituent Amino Group Substituent Molecular Weight Key Spectral Features (IR/NMR)
A Pyrido[1,2-a]pyrimidinone 3-isopropyl 1,3-Benzodioxol-5-ylmethyl ~524 g/mol* Thioxo (C=S) stretch at ~1250 cm⁻¹
10a Pyrazolo[3,4-d]pyrimidinone 3-phenyl Phenyl 407.4 g/mol C=O stretch at 1680 cm⁻¹; aromatic protons at δ 7.2–7.6 ppm
10b Pyrazolo[3,4-d]pyrimidinone 3-(4-chlorophenyl) Phenyl 441.8 g/mol C-Cl vibration at 750 cm⁻¹; downfield-shifted aromatic protons
B Pyrido[1,2-a]pyrimidinone 3-(1-phenylethyl) 3-(Imidazol-1-yl)propyl ~538 g/mol* Imidazole NH stretch at ~3400 cm⁻¹
C Pyrido[1,2-a]pyrimidinone 3-butyl Benzyl(methyl) 478.6 g/mol N-CH3 signal at δ 3.1 ppm; butyl CH2 at δ 1.3–1.6 ppm

*Molecular weights estimated based on structural formulas.

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